2-bromo-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-bromo-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO. It is a brominated acetamide derivative, characterized by the presence of a bromine atom attached to the acetamide group and two methyl groups on the phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4-dimethylphenyl)acetamide typically involves the bromination of N-(2,4-dimethylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-(2,4-dimethylphenyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the phenyl ring or the acetamide group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of N-(2,4-dimethylphenyl)acetamide derivatives.
Reduction: Formation of N-(2,4-dimethylphenyl)acetamide.
Oxidation: Formation of oxidized derivatives of the phenyl ring or acetamide group.
Scientific Research Applications
2-bromo-N-(2,4-dimethylphenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetamide group play crucial roles in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,5-dimethylphenyl)acetamide
- 2-bromo-N-(3,4-dimethylphenyl)acetamide
- 2-bromo-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-bromo-N-(2,4-dimethylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the bromine atom also imparts distinct properties compared to non-brominated analogs, making it valuable in various research applications.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPKNUTPOHFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462695 | |
Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255909-04-7 | |
Record name | 2-bromo-N-(2,4-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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